

Spectroscopic Profile of 1-Hydroxy-6-methylsulfonylindole: A Technical Guide

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Compound of Interest

Compound Name: 1-Hydroxy-6-methylsulfonylindole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **1-Hydroxy-6-methylsulfonylindole**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and analysis of related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **1-Hydroxy-6-methylsulfonylindole**. These predictions are derived from the analysis of its chemical structure and comparison with known spectroscopic data of analogous indole derivatives and sulfonyl-containing aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~3.1 - 3.3	Singlet	3H	-SO ₂ CH ₃
~6.6 - 6.8	Doublet	1H	H-3
~7.2 - 7.4	Doublet	1H	H-2
~7.5 - 7.7	Doublet of doublets	1H	H-5
~7.8 - 8.0	Doublet	1H	H-4
~8.1 - 8.3	Doublet	1H	H-7
~9.0 - 11.0	Broad Singlet	1H	N-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~45	-SO ₂ CH ₃
~105	C-3
~110	C-7
~120	C-5
~122	C-4
~125	C-3a
~130	C-2
~135	C-6
~140	C-7a

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3400 - 3200	Broad, Medium	O-H stretch (N-OH)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Weak	C-H stretch (methyl)
1620 - 1580	Medium	C=C stretch (aromatic)
1320 - 1280	Strong	S=O stretch (asymmetric)
1160 - 1120	Strong	S=O stretch (symmetric)
970 - 950	Medium	N-O stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Ion
211.03	[M] ⁺ (Molecular Ion)
195.03	[M-O] ⁺
132.04	[M-SO ₂ CH ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols that would be suitable for the acquisition of spectroscopic data for **1-Hydroxy-6-methylsulfonylindole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **1-Hydroxy-6-methylsulfonylindole** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent may affect the chemical shifts, particularly for the N-OH proton.
- ¹H NMR Acquisition:

- Spectrometer: 400 or 500 MHz.
- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- ¹³C NMR Acquisition:
 - Spectrometer: 100 or 125 MHz.
 - Pulse Program: Proton-decoupled single-pulse sequence with NOE.
 - Spectral Width: 0-200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, depending on sample concentration.
- Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid **1-Hydroxy-6-methylsulfonylindole** is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

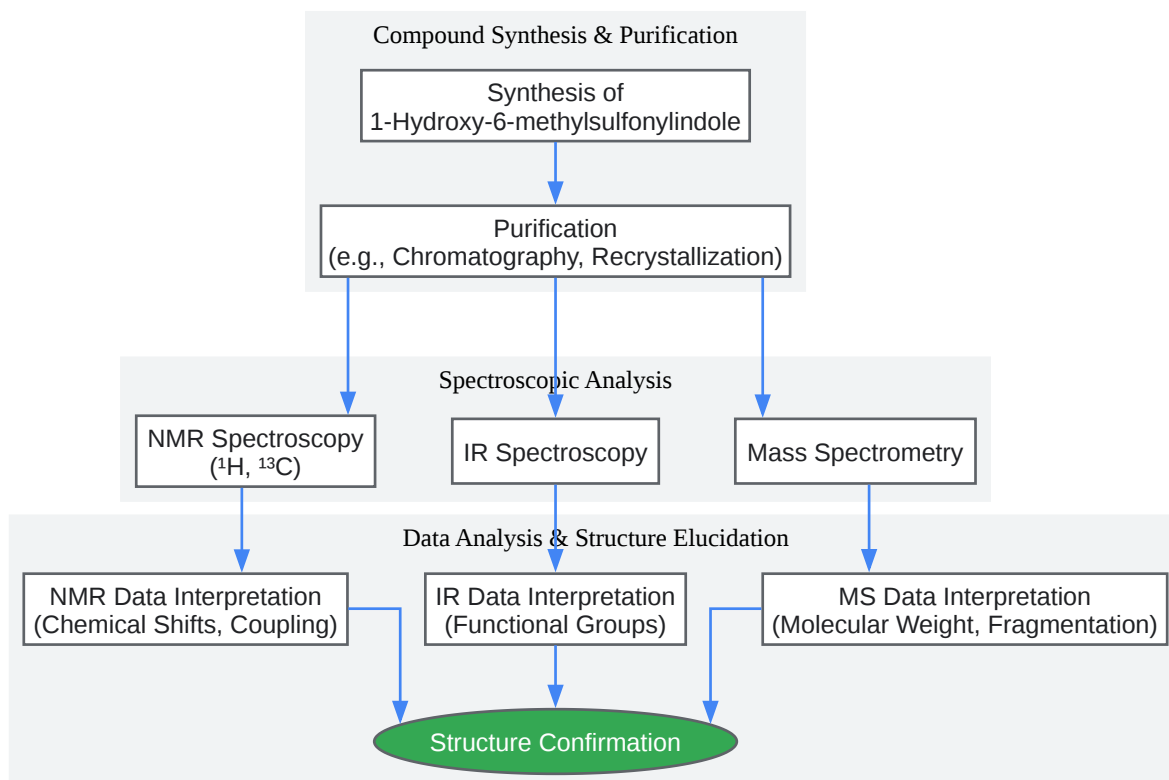
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is converted to a spectrum via Fourier transform. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the instrument.
- Data Acquisition (Electrospray Ionization - ESI):
 - Ionization Mode: Positive or negative electrospray ionization.
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
 - The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
 - Key parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to achieve a stable signal and maximize the intensity of the molecular ion.
- Data Processing: The acquired mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like **1-Hydroxy-6-methylsulfonylindole**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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